Cas no 1361684-99-2 (3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl)

3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl structure
1361684-99-2 structure
Product name:3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl
CAS No:1361684-99-2
MF:C14H8BrCl2F3
MW:384.018531799316
CID:4790496

3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl
    • Inchi: 1S/C14H8BrCl2F3/c15-7-8-4-9(6-10(5-8)14(18,19)20)11-2-1-3-12(16)13(11)17/h1-6H,7H2
    • InChI Key: CXYQIYHYRGNKSP-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(C(F)(F)F)=CC(=C1)C1C=CC=C(C=1Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Topological Polar Surface Area: 0
  • XLogP3: 6.2

3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011008374-1g
3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl
1361684-99-2 97%
1g
1,534.70 USD 2021-05-31

Additional information on 3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl

Recent Advances in the Application of 3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl (CAS: 1361684-99-2) in Chemical Biology and Pharmaceutical Research

The compound 3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl (CAS: 1361684-99-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This halogenated biphenyl derivative exhibits unique structural and electronic properties, making it a valuable intermediate in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors and receptor modulators.

One of the key areas of research involving this compound is its role as a versatile building block in the synthesis of complex molecules. The presence of bromomethyl, dichloro, and trifluoromethyl groups provides multiple sites for further functionalization, enabling the creation of diverse chemical libraries. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl in the synthesis of potent kinase inhibitors, highlighting its potential in targeted cancer therapies.

In addition to its synthetic utility, recent investigations have focused on the biological activity of derivatives derived from this compound. Researchers have reported that modifications of the biphenyl core can lead to molecules with significant antimicrobial and anti-inflammatory properties. For instance, a derivative featuring a sulfonamide group at the 3'-position showed promising activity against drug-resistant bacterial strains, as detailed in a 2024 publication in Bioorganic & Medicinal Chemistry Letters.

The pharmacokinetic and toxicological profiles of 3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl and its derivatives have also been a subject of recent scrutiny. Advanced in vitro and in vivo studies have provided insights into the metabolic stability and safety of these compounds, which are critical for their further development as therapeutic agents. Notably, a collaborative study between academic and industrial researchers highlighted the compound's favorable metabolic properties in preclinical models, suggesting its potential for further optimization.

Looking ahead, the continued exploration of 3'-Bromomethyl-2,3-dichloro-5'-trifluoromethyl-biphenyl is expected to yield new insights into its applications in drug discovery and chemical biology. Ongoing research aims to expand its utility in the design of next-generation therapeutics, particularly in areas such as oncology, infectious diseases, and central nervous system disorders. The compound's unique structural features and demonstrated versatility position it as a key player in the development of innovative pharmaceutical solutions.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd